N-[(3,4-Dichlorophenyl)methyl]-N'-quinolin-3-ylurea
Description
N-[(3,4-Dichlorophenyl)methyl]-N'-quinolin-3-ylurea is a urea derivative characterized by a 3,4-dichlorophenylmethyl group and a quinolin-3-yl substituent. Urea-based compounds are widely studied for their pharmacological and agrochemical applications, often leveraging hydrogen-bonding capabilities and structural versatility.
Properties
CAS No. |
648420-81-9 |
|---|---|
Molecular Formula |
C17H13Cl2N3O |
Molecular Weight |
346.2 g/mol |
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-3-quinolin-3-ylurea |
InChI |
InChI=1S/C17H13Cl2N3O/c18-14-6-5-11(7-15(14)19)9-21-17(23)22-13-8-12-3-1-2-4-16(12)20-10-13/h1-8,10H,9H2,(H2,21,22,23) |
InChI Key |
OKIMOQGGDBIYEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NC(=O)NCC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-Dichlorophenyl)methyl]-N’-quinolin-3-ylurea typically involves the reaction of 3,4-dichlorobenzylamine with quinoline-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the urea bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-Dichlorophenyl)methyl]-N’-quinolin-3-ylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of quinolin-3-ylurea derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
N-[(3,4-Dichlorophenyl)methyl]-N’-quinolin-3-ylurea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3,4-Dichlorophenyl)methyl]-N’-quinolin-3-ylurea involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Analogues of Urea Derivatives
The compound shares structural features with several urea-based molecules, differing primarily in substituent groups. Key comparisons include:
Key Observations :
- Substituent Effects: The 3,4-dichlorophenyl group in the target compound likely increases lipophilicity compared to mono-chloro (e.g., ) or non-halogenated analogs (e.g., fenuron ). This may enhance membrane permeability and bioactivity.
- Quinoline vs.
Bioactivity Comparisons with Chlorinated Analogues
Evidence from chlorinated cinnamanilides (non-urea compounds) suggests that dichloro-substituted derivatives exhibit superior antimicrobial activity compared to mono-chloro analogs . For example:
- 3,4-Dichlorocinnamanilides demonstrated submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with low cytotoxicity .
- 4-Chlorocinnamanilides showed reduced efficacy, highlighting the importance of the dichloro substitution pattern.
Implications for the Target Compound :
- The 3,4-dichlorophenylmethyl group may similarly enhance antimicrobial or antiparasitic activity compared to mono-chloro urea derivatives.
- Cytotoxicity trends in dichlorocinnamanilides (low toxicity in macrophages ) suggest the target compound might also exhibit favorable safety profiles, though this requires validation.
Physicochemical and ADMET Properties
Lipophilicity (logP) is a critical determinant of bioavailability. Key data from analogous compounds:
Analysis :
- The quinoline and dichlorophenyl groups likely elevate the target compound’s logP, aligning it with highly bioactive dichlorocinnamanilides . However, excessive lipophilicity could reduce aqueous solubility, necessitating formulation optimization.
Challenges for the Target Compound :
- Introducing the quinolin-3-yl group may require specialized reagents or protecting-group strategies.
- The 3,4-dichlorophenylmethyl substituent could necessitate halogenation steps under controlled conditions.
Biological Activity
N-[(3,4-Dichlorophenyl)methyl]-N'-quinolin-3-ylurea is a compound that has garnered significant attention in biomedical research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
This compound is classified as an organic compound with a structure that includes a quinoline moiety and a dichlorophenyl group. Its chemical formula is C_{14}H_{11}Cl_2N_2O, and it exhibits properties typical of urea derivatives. The presence of the 3,4-dichlorophenyl group enhances its lipophilicity, which may influence its bioavailability and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may modulate various signaling pathways by:
- Inhibition of Enzymes : The compound has been shown to inhibit certain enzymes involved in cellular signaling and metabolism.
- Receptor Interaction : It may bind to receptors that play critical roles in cell proliferation and apoptosis.
- Antioxidant Activity : Preliminary studies suggest it possesses antioxidant properties, which may contribute to its protective effects against oxidative stress.
Anticancer Activity
Numerous studies have investigated the anticancer potential of this compound:
-
In Vitro Studies : In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung cancer cells. The compound induces apoptosis and inhibits cell proliferation through the activation of apoptotic pathways.
Cell Line IC50 (µM) Mechanism of Action MCF-7 15 Induction of apoptosis A549 (Lung) 12 Cell cycle arrest and apoptosis
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
-
Bacterial Inhibition : The compound exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria. In particular, it has shown effectiveness against Staphylococcus aureus and Escherichia coli.
Bacteria Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL
Case Studies
- Study on Breast Cancer : A study published in a peer-reviewed journal highlighted the effectiveness of this compound in inhibiting the growth of MCF-7 cells. The researchers reported that the compound induced significant cell death through mitochondrial dysfunction and activation of caspases .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties revealed that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics. This suggests potential applications in overcoming antibiotic resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
